BenchChemオンラインストアへようこそ!

4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine

Lipophilicity Fragment-based drug discovery Permeability

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 423725-92-2) is a heterocyclic fragment composed of a 4-pyridyl moiety linked at the 3-position of a 1,2,4-oxadiazole ring bearing a cyclohexyl substituent at the 5-position. With a molecular weight of 229.28 g·mol⁻¹, it resides within the Rule-of-Three fragment space.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B5843726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3
InChIInChI=1S/C13H15N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h6-9,11H,1-5H2
InChIKeyXXTHMVRJMJIERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine – Fragment Library Compound with Validated QC and Defined Physicochemical Identity for Screening Procurement


4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 423725-92-2) is a heterocyclic fragment composed of a 4-pyridyl moiety linked at the 3-position of a 1,2,4-oxadiazole ring bearing a cyclohexyl substituent at the 5-position. With a molecular weight of 229.28 g·mol⁻¹, it resides within the Rule-of-Three fragment space . The compound is a member of the Biological Magnetic Resonance Bank (BMRB) fragment library (entry bmse011329), where it was subjected to rigorous NMR quality control (QC) to confirm identity and purity prior to screening [1]. Its experimental ¹H NMR spectrum (600 MHz, DMSO‑d₆, 298 K, 1 mM) and a validated PDB X‑ray co‑crystal structure (PDB 7B6K, resolution 1.84 Å) distinguish it from many catalog-only analogs that lack publicly authenticated spectroscopic or structural data [2][3].

Why Generic Substitution of 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine with In-Class Analogs Risks Experimental Irreproducibility


The 1,2,4-oxadiazole-pyridine fragment class is not homogeneous. Systematic matched-pair analysis across the AstraZeneca compound collection demonstrates that the 1,2,4-oxadiazole isomer exhibits approximately one order of magnitude higher lipophilicity (log D) compared to its 1,3,4-oxadiazole counterpart, a difference that profoundly alters membrane permeability, solubility, and off-target binding profiles [1]. Furthermore, the position of the pyridyl nitrogen (4-pyridyl vs. 3-pyridyl) governs both hydrogen-bond acceptor geometry and mesophase behavior in liquid-crystalline applications, making the two positional isomers non-interchangeable [2]. The cyclohexyl substituent imparts a LogP of 3.18 – markedly higher than the phenyl analog (estimated LogP ~2.2) – translating to a >8-fold difference in computed octanol-water partition coefficient that affects both biological partitioning and material solubility . These quantifiable physicochemical divergences mean that substituting 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine with a positional isomer, a regioisomeric oxadiazole, or an alternative 5-substituent analog without re-optimizing the entire experimental system will yield non-comparable results.

Quantitative Differentiation Evidence for 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine Versus Closest Analogs


Lipophilicity Advantage: Cyclohexyl vs. Phenyl 5-Substitution Delivers >8-Fold Higher Computed LogP for Enhanced Membrane Partitioning

The target compound's computed LogP of 3.18 (ALogP) is substantially higher than that of its direct 5-phenyl analog, 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine, which has an estimated LogP of approximately 2.2 . This difference of ~1 log unit corresponds to a >8-fold increase in the octanol-water partition coefficient, reflecting the greater hydrophobic bulk of the cyclohexyl ring versus the planar phenyl group. The higher LogP predicts enhanced passive membrane permeability, making the cyclohexyl derivative preferable for fragment screens targeting intracellular or membrane-embedded protein pockets where phenyl analogs may fail to achieve sufficient cellular penetration .

Lipophilicity Fragment-based drug discovery Permeability QSAR

Regioisomeric Oxadiazole Differentiation: 1,2,4-Oxadiazole Confers ~10-Fold Higher Lipophilicity than 1,3,4-Oxadiazole Matched Pairs

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs from the AstraZeneca compound collection revealed that the 1,2,4-oxadiazole isomer consistently exhibits approximately one order of magnitude (10-fold) higher log D (distribution coefficient at pH 7.4) than its 1,3,4-oxadiazole counterpart [1]. This difference is attributed to the distinct electronic distribution and hydrogen-bond acceptor strength of the two regioisomers. For fragment-based screening, the 1,2,4-oxadiazole scaffold in the target compound provides inherently higher membrane permeability compared to a hypothetical 1,3,4-oxadiazole analog bearing identical substituents, without requiring additional structural modifications [1].

Oxadiazole regioisomerism Lipophilicity Matched-pair analysis Medicinal chemistry

Structural Validation Superiority: PDB Co-Crystal Structure at 1.84 Å Resolution Confirms Binding-Competent Conformation Absent for Most In-Class Analogs

The target compound (designated ligand SZ2) has been co-crystallized with MurE ligase from E. coli (PDB 7B6K) at a resolution of 1.84 Å, providing unambiguous electron density for the entire molecule including the cyclohexyl chair conformation and the 4-pyridyl orientation [1][2]. In contrast, no experimental PDB co-crystal structures are available for the 3-pyridyl positional isomer (3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine) or the phenyl analog bound to any protein target. This structural validation constitutes direct experimental evidence of the compound's binding-competent conformation and its compatibility with protein ligand-binding pockets, significantly de-risking its use in structure-guided fragment elaboration [1].

Structural biology Fragment-based drug discovery X-ray crystallography PDB

NMR QC Verification: Certified Fragment Purity and Identity via Public 600 MHz ¹H NMR Spectrum Ensures Screening Reproducibility

The compound's entry in the BMRB fragment library (bmse011329) includes a publicly accessible 1D ¹H NMR spectrum acquired at 600 MHz in DMSO‑d₆ (1 mM, 298 K, pH 6.0), providing an authenticated spectroscopic fingerprint that confirms chemical identity and purity [1]. This contrasts with the majority of commercially available 1,2,4-oxadiazole-pyridine analogs, which are sold on the basis of vendor-reported purity alone without any publicly archived, independently verifiable spectroscopic data. In fragment-based screening, undocumented impurities as low as 1–5% can generate false-positive hits or mask true binding events; the BMRB QC process mitigates this risk [1]. Additionally, the compound was screened in the COVID-19 NMR fragment campaign, where it registered as a confirmed binder in primary screening, further validating its fitness for use [2].

Fragment library QC NMR spectroscopy Reproducibility BMRB

Polar Surface Area Equivalence with Phenyl Analog Masks Superior Lipophilic Efficiency for Fragment Optimization

The target compound has a topological polar surface area (TPSA) of 51.81 Ų and zero hydrogen-bond donors, identical to the phenyl analog 4-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridine (TPSA 51.8 Ų, HBD = 0) . However, because the cyclohexyl derivative achieves a LogP that is ~1 unit higher (+3.18 vs. ~2.2) at equivalent TPSA, it offers superior Lipophilic Ligand Efficiency (LLE = pIC₅₀ − LogP) potential during fragment elaboration: for any given binding potency, the cyclohexyl analog will retain a more favorable (lower) calculated LogP contribution to LLE than would be achieved by adding equivalent lipophilicity through larger aromatic substituents to the phenyl scaffold . This property is particularly relevant for fragments destined for oral drug development, where maintaining LLE >5 is a key predictor of clinical success [1].

Lipophilic ligand efficiency Fragment optimization Physicochemical property TPSA

Pyridine Nitrogen Position Determines Mesophase Behavior: 4-Pyridyl Enables Liquid Crystalline Properties Absent in the 3-Pyridyl Isomer

In a systematic study of 1,2,4-oxadiazole liquid crystals, the position of the pyridine nitrogen atom was shown to be the critical determinant of mesomorphic behavior: 3-(4-pyridinyl)-1,2,4-oxadiazoles (corresponding to the target compound's substitution pattern) exhibited stable mesophases, whereas the analogous 3-(3-pyridinyl) isomers and picolinic (2-pyridyl) derivatives were non-mesomorphic [1]. Temperature and dielectric characteristics of the 4-pyridyl series were measured and compared directly with phenyl- and cyclohexyl-substituted analogs. This positions the 4-pyridyl substitution as a structural prerequisite for liquid-crystalline applications, making the 3-pyridyl positional isomer functionally unsuitable for any research program requiring mesophase behavior [1].

Liquid crystals Mesophase Pyridine positional isomerism Materials science

Evidence-Backed Research and Industrial Application Scenarios for 4-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine


Fragment-Based Drug Discovery Targeting Intracellular or Membrane-Associated Proteins Requiring Elevated log D

The compound's LogP of 3.18 and TPSA of 51.81 Ų place it in the upper-lipophilicity quadrant of Rule-of-Three fragment space, making it particularly suited for primary screens against intracellular targets (e.g., MurE ligase, validated by PDB 7B6K) or membrane-embedded proteins where fragments with LogP < 2.5 frequently fail to achieve sufficient cellular penetration . Its BMRB-verified NMR QC and confirmed binding in the COVID-19 fragment campaign provide immediate experimental confidence for inclusion in biophysical fragment screens (STD-NMR, WaterLOGSY, or TSA) without additional in-house QC .

Structure-Guided Fragment Elaboration Using the MurE Co-Crystal Structure as a Starting Template

The availability of PDB 7B6K (1.84 Å) with unambiguous electron density for the entire ligand enables immediate structure-based design. The cyclohexyl ring occupies a well-defined hydrophobic sub-pocket, while the 4-pyridyl nitrogen is solvent-exposed, suggesting vector-based elaboration at the pyridine para-position. This structural information is absent for the 3-pyridyl and phenyl analogs, making the target compound the only member of its analog series that supports rational, structure-guided fragment growing from day one of a medicinal chemistry campaign .

Liquid Crystal Research and Organic Electronics Requiring Mesomorphic 4-Pyridyl-1,2,4-Oxadiazole Building Blocks

The 4-pyridyl-1,2,4-oxadiazole scaffold has been experimentally demonstrated to support nematic mesophase formation with measurable transition temperatures and dielectric anisotropy, whereas the 3-pyridyl and 2-pyridyl scaffolds are non-mesomorphic . For materials scientists developing pyridine-containing liquid crystals, organic light-emitting diodes (OLEDs), or electron-transport materials, the 4-pyridyl substitution pattern is a mandatory structural requirement, and the target compound represents a validated building block with established synthetic accessibility via isonicotinic amidoxime condensation .

Method Development and Cross-Validation of Fragment Library QC Protocols Using a Publicly Archived NMR Reference Standard

The BMRB entry bmse011329 provides a complete, downloadable 600 MHz ¹H NMR dataset (FID and processed spectrum) acquired under standardized conditions (1 mM in DMSO‑d₆, 298 K, pH 6.0) . This makes the compound an ideal reference standard for laboratories establishing or cross-validating their own fragment library QC pipelines. Unlike proprietary vendor standards, the BMRB data are freely accessible, citable via DOI (10.13018/BMSE011329), and permanently archived, satisfying the data transparency requirements of journal and grant peer review .

Quote Request

Request a Quote for 4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.